(5E)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(3-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5E)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(3-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule that features a pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,5-dimethyl-1H-pyrrole, 2-(trifluoromethyl)benzaldehyde, and 3-ethoxyphenyl isocyanate. The key steps in the synthesis could involve:
Formation of the pyrrole derivative: This might involve the reaction of 2,5-dimethyl-1H-pyrrole with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the corresponding pyrrole derivative.
Condensation reaction: The pyrrole derivative could then undergo a condensation reaction with 3-ethoxyphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- **(5E)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of the compound lies in its specific substituents, which can significantly influence its chemical properties and biological activity. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and binding affinity to certain targets.
Properties
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O4/c1-4-36-19-9-7-8-18(14-19)32-24(34)20(23(33)30-25(32)35)13-17-12-15(2)31(16(17)3)22-11-6-5-10-21(22)26(27,28)29/h5-14H,4H2,1-3H3,(H,30,33,35)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGAPYRLRZCCL-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4C(F)(F)F)C)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4C(F)(F)F)C)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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